molecular formula C50H56F6N4O10S B10860413 (3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid;sulfuric acid CAS No. 2095128-21-3

(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid;sulfuric acid

Cat. No.: B10860413
CAS No.: 2095128-21-3
M. Wt: 1019.1 g/mol
InChI Key: FDHGZVONYAISRU-NCTGSHGJSA-N
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Preparation Methods

The synthesis of bocidelpar sulfate involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Bocidelpar sulfate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Bocidelpar sulfate has a wide range of scientific research applications, including:

    Chemistry: Used as a modulator of PPARδ to study its effects on mitochondrial function and biogenesis.

    Biology: Investigated for its potential to improve muscle function and address mitochondrial dysfunction in various diseases.

    Medicine: Being developed as a potential treatment for Duchenne muscular dystrophy and primary mitochondrial myopathy.

    Industry: Used in the development of new therapeutic agents targeting mitochondrial dysfunction .

Mechanism of Action

Bocidelpar sulfate exerts its effects by selectively modulating PPARδ, a nuclear receptor that regulates the expression of genes involved in mitochondrial function and energy metabolism. By activating PPARδ, bocidelpar sulfate enhances mitochondrial biogenesis and function, leading to improved muscle function and reduced mitochondrial dysfunction .

Comparison with Similar Compounds

Bocidelpar sulfate is unique in its selective modulation of PPARδ, which distinguishes it from other compounds targeting mitochondrial dysfunction. Similar compounds include:

Properties

CAS No.

2095128-21-3

Molecular Formula

C50H56F6N4O10S

Molecular Weight

1019.1 g/mol

IUPAC Name

(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid;sulfuric acid

InChI

InChI=1S/2C25H27F3N2O3.H2O4S/c2*1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)25(26,27)28;1-5(2,3)4/h2*3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32);(H2,1,2,3,4)/t2*17-;/m11./s1

InChI Key

FDHGZVONYAISRU-NCTGSHGJSA-N

Isomeric SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F.CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F.OS(=O)(=O)O

Canonical SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F.CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F.OS(=O)(=O)O

Origin of Product

United States

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